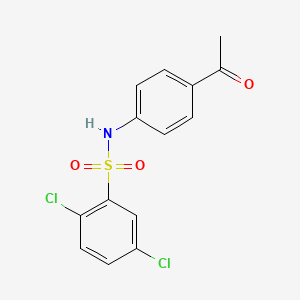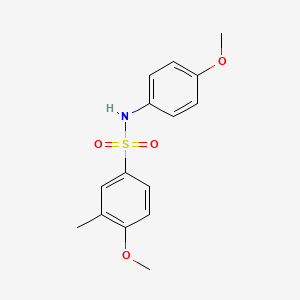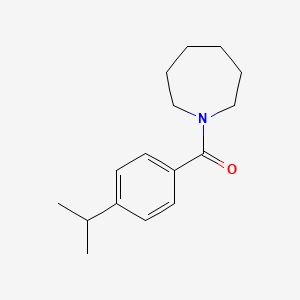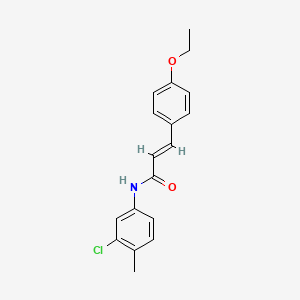![molecular formula C16H12N2O5 B5721300 4-{5-[(2,5-dioxo-4-imidazolidinylidene)methyl]-2-furyl}-3-methylbenzoic acid](/img/structure/B5721300.png)
4-{5-[(2,5-dioxo-4-imidazolidinylidene)methyl]-2-furyl}-3-methylbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{5-[(2,5-dioxo-4-imidazolidinylidene)methyl]-2-furyl}-3-methylbenzoic acid, also known as Pifithrin-α, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a cell-permeable, water-soluble, and non-toxic molecule that has been extensively studied for its ability to inhibit the p53 pathway.
作用機序
4-{5-[(2,5-dioxo-4-imidazolidinylidene)methyl]-2-furyl}-3-methylbenzoic acidα inhibits the transcriptional activity of p53 by binding to its DNA-binding domain, which prevents it from binding to its target genes. This inhibition leads to the downregulation of p53-dependent genes, resulting in the inhibition of cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compoundα has been shown to have various biochemical and physiological effects, including the inhibition of p53-dependent gene expression, induction of apoptosis in cancer cells, and reduction of inflammation in various diseases. The compound has also been shown to have neuroprotective effects in neurodegenerative diseases by inhibiting the aggregation of amyloid-beta peptides.
実験室実験の利点と制限
One of the advantages of using 4-{5-[(2,5-dioxo-4-imidazolidinylidene)methyl]-2-furyl}-3-methylbenzoic acidα in lab experiments is its ability to inhibit the p53 pathway, which is a critical regulator of cell cycle arrest and apoptosis. This inhibition allows researchers to study the effects of p53 on various cellular processes, including DNA damage response and cell cycle regulation. However, one of the limitations of using this compoundα is its non-specificity, which may result in off-target effects.
将来の方向性
There are several future directions for the study of 4-{5-[(2,5-dioxo-4-imidazolidinylidene)methyl]-2-furyl}-3-methylbenzoic acidα, including the development of more specific inhibitors of the p53 pathway, the investigation of the compound's potential therapeutic applications in neurodegenerative diseases, and the exploration of its effects on other cellular processes. Additionally, the use of this compoundα in combination with other compounds may enhance its therapeutic potential and reduce its limitations.
合成法
The synthesis of 4-{5-[(2,5-dioxo-4-imidazolidinylidene)methyl]-2-furyl}-3-methylbenzoic acidα involves the reaction between 2-acetylfuran and 4-methyl-3-nitrobenzoic acid in the presence of sodium hydride and dimethylformamide. This reaction results in the formation of 4-(5-furan-2-ylmethylidene)-3-methylbenzoic acid, which is then treated with hydrazine hydrate to obtain this compoundα.
科学的研究の応用
4-{5-[(2,5-dioxo-4-imidazolidinylidene)methyl]-2-furyl}-3-methylbenzoic acidα has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. The compound has been shown to inhibit the p53 pathway, which is a critical regulator of cell cycle arrest, apoptosis, and DNA repair. The inhibition of the p53 pathway by this compoundα has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
特性
IUPAC Name |
4-[5-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]furan-2-yl]-3-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O5/c1-8-6-9(15(20)21)2-4-11(8)13-5-3-10(23-13)7-12-14(19)18-16(22)17-12/h2-7H,1H3,(H,20,21)(H2,17,18,19,22)/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZUPDACGKYABIM-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=CC=C(O2)C=C3C(=O)NC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=CC=C(O2)/C=C/3\C(=O)NC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-(5-{2-[3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acryloyl]carbonohydrazonoyl}-2-furyl)benzoic acid](/img/structure/B5721254.png)
![N-(3-methoxyphenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5721261.png)

![1-[1-methyl-5-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrrol-3-yl]-1-propanone](/img/structure/B5721286.png)
![8-methoxy-2-(4-methoxyphenyl)-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5721290.png)
amino]acetyl}oxy)-4-iodobenzenecarboximidamide](/img/structure/B5721296.png)


![3-bromo-N'-{[(2,4-dichlorophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5721322.png)
